ISPA-28

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

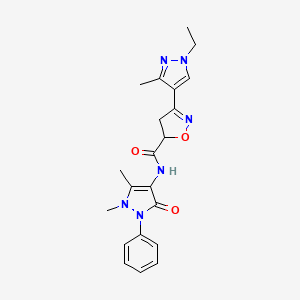

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1-ethyl-3-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O3/c1-5-26-12-16(13(2)23-26)17-11-18(30-24-17)20(28)22-19-14(3)25(4)27(21(19)29)15-9-7-6-8-10-15/h6-10,12,18H,5,11H2,1-4H3,(H,22,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLINDVVJXDIRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C2=NOC(C2)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of ISPA-28 in Plasmodium falciparum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ISPA-28 is a potent and specific antagonist of the plasmodial surface anion channel (PSAC) in the human malaria parasite, Plasmodium falciparum. This channel is crucial for the uptake of a wide range of essential nutrients from the host erythrocyte, rendering it a promising target for antimalarial drug development. This compound exhibits a strain-specific mechanism of action, directly blocking the PSAC by binding to the parasite-encoded protein CLAG3 (cytoadherence-linked antigen 3). This technical guide provides a comprehensive overview of the mechanism of action of this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The intraerythrocytic stage of Plasmodium falciparum development is characterized by a significant increase in the permeability of the host red blood cell membrane. This is primarily mediated by the de novo installation of the plasmodial surface anion channel (PSAC), a broad-selectivity channel that facilitates the influx of various nutrients vital for parasite survival and replication. The parasite protein CLAG3 has been identified as a key component of PSAC, and its genetic variation between different parasite strains accounts for differences in channel properties and inhibitor sensitivity.

This compound was identified through high-throughput screening as a specific inhibitor of PSAC. Its mechanism of action is not based on the disruption of a classical signaling pathway but on the direct physical occlusion of the nutrient channel. This direct mode of action makes it a valuable tool for studying PSAC function and a promising lead for the development of novel antimalarials.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound is highly dependent on the specific P. falciparum strain, a direct consequence of polymorphisms in the clag3 gene. The Dd2 strain, which expresses a specific allele of clag3.1, is particularly sensitive to this compound, whereas the HB3 strain is significantly less so.

| Parameter | P. falciparum Dd2 Strain | P. falciparum HB3 Strain | Reference |

| K₀.₅ for PSAC Inhibition | 56 ± 5 nM | 43 ± 2 µM | [1] |

| IC₅₀ for Growth Inhibition (Standard Culture) | ~3 µM | High µM range | [1] |

Note: The K₀.₅ value represents the concentration of this compound required to achieve half-maximal inhibition of PSAC activity, as measured by techniques such as osmotic lysis or patch-clamp electrophysiology. The IC₅₀ value for growth inhibition can be influenced by culture conditions, particularly nutrient availability.

Mechanism of Action: Direct PSAC Blockade

This compound exerts its antiparasitic effect through the direct, reversible, and high-affinity binding to the CLAG3 protein component of the PSAC. This interaction physically obstructs the channel pore, preventing the passage of essential nutrients into the infected erythrocyte.

Key aspects of the mechanism include:

-

Target Specificity: The binding site for this compound is located within a hypervariable region of the CLAG3.1 protein expressed by the Dd2 parasite strain. This accounts for the observed strain-specific inhibition.[1]

-

Direct Channel Block: Electrophysiological studies have demonstrated that this compound directly reduces the ion currents through the PSAC without significantly altering the channel's intrinsic properties, such as single-channel conductance.

-

Nutrient Starvation: By blocking the primary route for nutrient acquisition, this compound effectively starves the intracellular parasite, leading to growth arrest and eventual death. The efficacy of this compound is enhanced under nutrient-restricted conditions, highlighting the essential role of PSAC in nutrient uptake.[1]

The following diagram illustrates the direct blockade of the PSAC by this compound, leading to the inhibition of nutrient uptake.

Caption: this compound directly blocks the PSAC, inhibiting nutrient uptake by the parasite.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a combination of parasitological, biophysical, and electrophysiological assays.

Parasite Growth Inhibition Assay (SYBR Green I-based)

This assay is used to determine the concentration-dependent effect of this compound on the proliferation of P. falciparum in vitro.[2]

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete parasite culture medium (e.g., RPMI-1640 with supplements)

-

96-well black microplates

-

This compound stock solution (in DMSO)

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include a no-drug control and a DMSO vehicle control.

-

Add synchronized ring-stage parasites to each well to achieve a final parasitemia of 0.5-1% and a hematocrit of 2%.

-

Incubate the plates for 72-96 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).

-

After incubation, add lysis buffer containing SYBR Green I (final concentration 1x) to each well.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Measure fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~530 nm.

-

Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve.

Osmotic Lysis Assay

This assay measures the activity of PSAC by monitoring the swelling and subsequent lysis of infected erythrocytes in an isotonic solution of a permeable solute like sorbitol.

Materials:

-

Synchronized trophozoite-stage P. falciparum-infected erythrocytes

-

Uninfected erythrocytes (as a control)

-

Isotonic sorbitol solution (e.g., 300 mM sorbitol in buffer)

-

Isotonic saline solution (e.g., 150 mM NaCl in buffer)

-

This compound stock solution

-

Spectrophotometer or plate reader capable of kinetic measurements

Procedure:

-

Wash and resuspend infected and uninfected erythrocytes in saline solution.

-

Add this compound at various concentrations to the cell suspensions and incubate for a short period.

-

Initiate the assay by rapidly mixing the cell suspension with the isotonic sorbitol solution.

-

Monitor the change in optical density (e.g., at 700 nm) over time. Lysis of infected cells will result in a decrease in optical density.

-

The rate of lysis is proportional to the activity of PSAC. Calculate the K₀.₅ for this compound by measuring the lysis rate at different inhibitor concentrations.

Patch-Clamp Electrophysiology

Patch-clamp techniques allow for the direct measurement of ion currents through the PSAC in the membrane of infected erythrocytes, providing detailed information about channel activity and inhibition.

4.3.1. Whole-Cell Configuration

This configuration measures the total current flowing through all PSACs on the entire surface of an infected erythrocyte.

Materials:

-

Synchronized trophozoite-stage P. falciparum-infected erythrocytes

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pulling patch pipettes

-

Extracellular (bath) solution (e.g., high NaCl or choline chloride)

-

Intracellular (pipette) solution (e.g., high KCl or K-gluconate)

-

This compound stock solution

Procedure:

-

Prepare infected erythrocytes for patching by washing and resuspending them in the extracellular solution.

-

Pull a patch pipette with a resistance of 5-10 MΩ and fill it with the intracellular solution.

-

Under microscopic guidance, approach an infected erythrocyte with the pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

-

Apply a series of voltage steps and ramps to the cell and record the resulting currents.

-

Perfuse the bath with a solution containing this compound and record the currents again to determine the extent of inhibition.

4.3.2. Cell-Attached (Single-Channel) Configuration

This configuration allows for the recording of currents from individual PSACs within the patch of membrane under the pipette tip.

Procedure:

-

Follow steps 1-3 of the whole-cell protocol to form a GΩ seal.

-

Do not rupture the membrane patch. The pipette solution should contain the ions to be studied (e.g., high Cl⁻).

-

Apply a constant holding potential and record the discrete current steps corresponding to the opening and closing of single PSACs.

-

To test the effect of this compound, include the inhibitor in the pipette solution.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for characterizing a PSAC inhibitor like this compound and the logical relationship of its mechanism of action.

Caption: A typical experimental workflow to characterize a PSAC inhibitor.

Caption: Logical flow of this compound's mechanism leading to parasite death.

Conclusion

This compound is a valuable chemical probe for dissecting the function of the plasmodial surface anion channel and serves as a paradigm for a targeted antimalarial strategy. Its mechanism of action, centered on the direct blockade of the CLAG3-dependent nutrient channel, is well-supported by a variety of experimental approaches. The strain-specific nature of its activity underscores the importance of considering parasite genetic diversity in drug development. Further investigation into the structure of the PSAC-ISPA-28 complex could pave the way for the design of next-generation PSAC inhibitors with broader strain coverage and improved therapeutic potential.

References

- 1. Solute Restriction Reveals an Essential Role for clag3-Associated Channels in Malaria Parasite Nutrient Acquisition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

ISPA-28 as a Plasmodial Surface Anion Channel Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ISPA-28, a selective antagonist of the Plasmodial Surface Anion Channel (PSAC). This document outlines the quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and relevant experimental workflows.

Introduction: The Plasmodial Surface Anion Channel (PSAC) and the Role of this compound

During its intraerythrocytic stage, the malaria parasite, Plasmodium falciparum, extensively remodels the host red blood cell membrane to facilitate the uptake of essential nutrients and the removal of waste products. A key feature of this remodeling is the induction of new permeability pathways, primarily mediated by the Plasmodial Surface Anion Channel (PSAC). This channel is a broad-selectivity pore that allows the passage of a wide range of small solutes, including anions, sugars, and amino acids, which are crucial for parasite survival.

The PSAC is a validated target for antimalarial drug development. This compound has been identified as a potent and specific antagonist of PSAC. Notably, the inhibitory action of this compound is parasite clone-dependent, exhibiting high efficacy against the Dd2 strain while showing negligible activity against others like 3D7 and HB3. This specificity is attributed to variations in the clag3.1 gene, which encodes a crucial component of the PSAC. The CLAG3.1 protein is thought to form part of the channel pore and contains the binding site for this compound.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified through various functional assays. The following tables summarize the key quantitative data regarding its efficacy.

| Parameter | Parasite Strain | Value | Assay Type |

| K_0.5_ (Sorbitol Uptake Inhibition) | Dd2 | 56 ± 5 nM[1] | Osmotic Lysis Assay |

| 3D7 | > 15 µM[1] | Osmotic Lysis Assay | |

| HB3 | > 15 µM | Osmotic Lysis Assay |

Table 1: Inhibitory constant (K_0.5_) of this compound on sorbitol uptake mediated by PSAC in different P. falciparum strains.

| Parameter | Parasite Strain | Condition | EC_50_ for Isoleucine | Assay Type |

| Isoleucine Requirement | Dd2 | Without this compound | 10-16 µM[2] | Parasite Growth Inhibition Assay |

| Dd2 | With 15 µM this compound | 34.6 ± 1.1 µM[2] | Parasite Growth Inhibition Assay | |

| HB3 | With or Without this compound | No significant change | Parasite Growth Inhibition Assay |

Table 2: Effect of this compound on the 50% effective concentration (EC_50_) of isoleucine required for P. falciparum growth.

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by directly interacting with the PSAC. The specificity of this compound for the Dd2 parasite strain is determined by a hypervariable region in the extracellular loop of the CLAG3.1 protein, which is a key component of the PSAC complex. Binding of this compound to this site allosterically inhibits the channel's transport function, preventing the influx of essential nutrients into the infected red blood cell. This ultimately leads to parasite starvation and death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Parasite Growth Inhibition Assay (SYBR Green I-based)

This assay is used to determine the effect of this compound on the proliferation of P. falciparum in vitro.

Materials:

-

P. falciparum cultures (e.g., Dd2, HB3) synchronized to the ring stage.

-

Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).

-

Human red blood cells (O+).

-

This compound stock solution in DMSO.

-

96-well black, clear-bottom microplates.

-

Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5.[3]

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO).

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).

Procedure:

-

Parasite Culture Preparation: Synchronize parasite cultures to the ring stage. Adjust the culture to a 1% parasitemia and 2% hematocrit in complete culture medium.

-

Drug Plating: Prepare serial dilutions of this compound in complete culture medium in the 96-well plate. Include a no-drug control (vehicle only, e.g., 0.1% DMSO) and a positive control for 100% inhibition (e.g., chloroquine).

-

Incubation: Add 180 µL of the parasite culture to each well containing 20 µL of the drug dilution. Incubate the plates for 72 hours at 37°C in a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.

-

Lysis and Staining:

-

Prepare the SYBR Green I working solution by diluting the stock 1:5,000 in lysis buffer.

-

After incubation, carefully remove 100 µL of the culture medium from each well.

-

Add 100 µL of the SYBR Green I lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for 1-2 hours.

-

-

Fluorescence Measurement: Read the fluorescence intensity using a plate reader.

-

Data Analysis: Calculate the percent inhibition of parasite growth relative to the no-drug control. Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Osmotic Lysis Assay

This assay measures the activity of PSAC by monitoring the swelling and lysis of infected red blood cells in an isotonic solution of a permeable solute like sorbitol.

Materials:

-

Synchronized trophozoite-stage P. falciparum-infected erythrocytes.

-

Uninfected red blood cells.

-

Isotonic sorbitol solution (e.g., 280 mM sorbitol, 20 mM HEPES, pH 7.4).

-

This compound stock solution in DMSO.

-

Spectrophotometer or plate reader capable of measuring absorbance at 700 nm.

Procedure:

-

Cell Preparation: Wash the infected and uninfected red blood cells with an appropriate buffer (e.g., PBS). Resuspend the cells to a hematocrit of approximately 5%.

-

Inhibitor Pre-incubation: Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 10-15 minutes at room temperature.

-

Initiation of Lysis: To initiate the assay, rapidly mix the cell suspension with the isotonic sorbitol solution. The final hematocrit should be low enough to allow for accurate absorbance readings (e.g., 0.5%).

-

Monitoring Lysis: Immediately begin monitoring the change in absorbance at 700 nm over time. As the infected cells take up sorbitol and swell, the absorbance will decrease.

-

Data Analysis: The rate of lysis is determined from the slope of the absorbance versus time curve. The K_0.5_ for inhibition is calculated by plotting the lysis rate against the concentration of this compound and fitting the data to a dose-response curve.

Cell-Attached Patch-Clamp Recording

This electrophysiological technique allows for the direct measurement of ion channel activity in a small patch of the infected red blood cell membrane.

Materials:

-

Trophozoite-stage infected erythrocytes.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Pipette solution (intracellular): e.g., 110 mM KCl, 10 mM NaCl, 2 mM MgCl₂, 5 mM HEPES, pH 7.2.

-

Bath solution (extracellular): e.g., 110 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4.

-

This compound for addition to bath and/or pipette solutions.

Procedure:

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 5-10 MΩ when filled with pipette solution.

-

Cell Preparation: Plate the infected erythrocytes in a recording chamber on the microscope stage.

-

Seal Formation: Under visual guidance, carefully bring the micropipette into contact with the surface of an infected red blood cell. Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Recording: In the cell-attached configuration, apply a series of voltage steps to the patch of membrane and record the resulting currents. Single-channel openings will appear as discrete steps in the current trace.

-

Inhibitor Application: To test the effect of this compound, it can be included in the bath solution and allowed to diffuse to the patched membrane, or it can be included directly in the pipette solution for a more localized and rapid application.

-

Data Analysis: Analyze the recorded currents to determine single-channel conductance, open probability, and the effect of this compound on these parameters.

Conclusion

This compound is a valuable research tool for studying the function of the Plasmodial Surface Anion Channel and serves as a lead compound for the development of novel antimalarial drugs. Its high potency and clone-specific mechanism of action, directly linked to the CLAG3.1 protein, provide a clear rationale for targeting PSAC in drug discovery efforts. The experimental protocols detailed in this guide offer robust methods for the further characterization of this compound and the screening of new PSAC inhibitors. The continued investigation into the structure and function of the PSAC-CLAG3 complex will be crucial for the design of next-generation antimalarials that can overcome the challenge of drug resistance.

References

An In-depth Technical Guide to the Binding of ISPA-28 with CLAG3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the experimental antimalarial compound ISPA-28 and its target, the Plasmodium falciparum protein CLAG3. This document details the quantitative binding data, experimental methodologies used to elucidate this interaction, and visual representations of the associated molecular pathways and experimental workflows.

Quantitative Data Summary

The binding of this compound to CLAG3 is isoform-specific, with a significantly higher affinity for the Dd2 allele of CLAG3. This specificity is primarily attributed to polymorphisms within the hypervariable region (HVR) of the CLAG3 protein. The inhibitory activity of this compound is typically quantified by measuring the inhibition of sorbitol uptake into infected erythrocytes, with the half-maximal inhibitory concentration (K₀.₅) serving as a proxy for binding affinity.

| Parasite Line/CLAG3 Isoform | This compound K₀.₅ (nM) | Key Findings |

| Dd2 | 56 ± 5 | Potent inhibition, indicating high affinity for the Dd2 CLAG3.1 isoform.[1] |

| 3D7 | > 15,000 | Negligible inhibition, demonstrating low affinity for the 3D7 CLAG3 isoform.[1] |

| HB3 | > 43,000 | Very low affinity, similar to the 3D7 isoform.[2] |

| KC5 | Negligible effect | Wild-type KC5 parasites, which have distinct HVR sequences from Dd2, are not significantly blocked by this compound.[1] |

| C3attB (KC5 with Dd2 last exon) | Matches Dd2 | Replacement of the KC5 CLAG3 last exon with that of Dd2 confers high sensitivity to this compound, highlighting the critical role of the HVR in binding.[1] |

| TFLC3 (co-expresses Dd2 & 3D7) | Intermediate | Co-expression of both sensitive and resistant CLAG3 isoforms results in an intermediate inhibition phenotype. |

| HB3-3rec (HB3 with Dd2 clag3.1 motif) | Matches Dd2 | Allelic exchange introducing the Dd2 CLAG3.1 hypervariable motif into the HB3 background confers high this compound affinity. |

| HB3-c3A1210T | Poorly blocked | A mutation (A1210T) outside the HVR can reduce this compound affinity, suggesting that other regions of CLAG3 can allosterically affect inhibitor binding. |

Experimental Protocols

The following sections detail the key experimental methodologies employed to characterize the this compound-CLAG3 interaction.

Sorbitol Uptake Assay

This functional assay is the primary method for quantifying the inhibitory effect of this compound on the CLAG3-dependent Plasmodial Surface Anion Channel (PSAC).

Objective: To measure the rate of radiolabeled sorbitol uptake into infected erythrocytes and determine the inhibitory concentration of this compound.

Methodology:

-

Parasite Culture and Synchronization: P. falciparum cultures are maintained in human erythrocytes and synchronized to the trophozoite stage, where PSAC activity is high. Synchronization is typically achieved by serial treatments with 5% D-sorbitol, which selectively lyses mature parasite stages.

-

Preparation of Infected Erythrocytes: Trophozoite-infected erythrocytes are enriched using methods like Percoll density gradient centrifugation.

-

Inhibitor Incubation: Aliquots of the enriched infected erythrocytes are incubated with varying concentrations of this compound for a defined period.

-

Sorbitol Uptake Measurement:

-

Radiolabeled [³H]-sorbitol is added to the cell suspensions to initiate uptake.

-

At specific time points, uptake is stopped by adding an ice-cold stop solution and centrifuging the cells through a layer of oil to separate them from the extracellular medium.

-

The radioactivity in the cell pellet is measured by scintillation counting.

-

-

Data Analysis: The rate of sorbitol uptake is calculated for each this compound concentration. The K₀.₅ value is determined by fitting the dose-response data to a suitable inhibition curve.

Generation of Transgenic Parasite Lines

Genetic modification of P. falciparum is crucial for dissecting the specific domains of CLAG3 involved in this compound binding.

Objective: To create parasite lines with modified clag3 genes (e.g., knockouts, epitope-tagging, or allelic exchange) to study the function of specific CLAG3 regions.

Methodology (CRISPR/Cas9-based):

-

Plasmid Construction:

-

A donor plasmid is constructed containing the desired genetic modification (e.g., an epitope tag sequence or a selectable marker for knockout) flanked by homology arms corresponding to the regions upstream and downstream of the target site in the clag3 gene.

-

A second plasmid expressing the Cas9 nuclease and a single guide RNA (sgRNA) targeting the specific locus in clag3 is co-transfected.

-

-

Transfection: The plasmids are introduced into ring-stage parasites by electroporation.

-

Selection and Cloning: Transfected parasites are selected using an appropriate drug (e.g., WR99210 for the hDHFR selection marker). Clonal lines are obtained by limiting dilution.

-

Verification: Successful genetic modification is confirmed by PCR, Southern blotting, and DNA sequencing of the targeted locus.

Co-immunoprecipitation (Co-IP)

Co-IP is used to investigate the interaction of CLAG3 with other proteins, such as components of the RhopH complex, and to see if this compound binding affects these interactions.

Objective: To isolate CLAG3 and its interacting partners from parasite lysates.

Methodology:

-

Parasite Lysis: Erythrocytes infected with epitope-tagged CLAG3 parasites are lysed using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: The lysate is incubated with beads coupled to an antibody that specifically recognizes the epitope tag on CLAG3 (e.g., anti-HA or anti-FLAG).

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound protein complexes are eluted from the beads.

-

Analysis: The eluted proteins are separated by SDS-PAGE and identified by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for a broader, unbiased identification of the interactome.

Visualizations

The following diagrams illustrate key processes related to CLAG3 function and its inhibition by this compound.

RhopH Complex Trafficking and PSAC Formation

Mechanism of this compound Action

Experimental Workflow for K₀.₅ Determination

References

The Role of ISPA-28 in Blocking Parasite Nutrient Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The acquisition of essential nutrients from the host is a critical process for the survival and proliferation of intraerythrocytic parasites. In Plasmodium falciparum, the causative agent of the most severe form of malaria, this process is largely mediated by the Plasmodial Surface Anion Channel (PSAC). This channel facilitates the uptake of a wide range of solutes, including amino acids, purines, and other essential nutrients. ISPA-28 has been identified as a specific, reversible antagonist of the PSAC. It functions through direct interaction with the CLAG3 protein, a key component of the channel, thereby blocking nutrient import and inhibiting parasite growth. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its efficacy, and detailed experimental protocols for its study.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly binding to the CLAG3 protein, which is an integral component of the PSAC on the surface of infected red blood cells.[1] This interaction is highly specific and reversible. The binding of this compound to CLAG3 occludes the channel pore, physically obstructing the passage of solutes and effectively starving the parasite of essential nutrients from the host plasma.

The specificity of this compound is determined by the genetic variant of the clag3 gene expressed by the parasite.[2] Notably, this compound is highly effective against parasite lines expressing the Dd2 allele of clag3.1, while showing significantly lower affinity for channels formed by other clag3 variants, such as those found in the HB3 parasite line.[3] This specificity is attributed to direct, sequence-specific interactions with the hypervariable region (HVR) of the Dd2 CLAG3.1 protein.[2]

It is important to note that this compound's mechanism does not appear to involve a complex signaling cascade. Instead, it acts as a direct channel blocker. This targeted action makes it a valuable tool for studying the function of PSAC and a potential lead for the development of novel antimalarial therapeutics.

Quantitative Data on this compound Efficacy

The efficacy of this compound has been quantified through various in vitro assays, primarily focusing on its impact on nutrient uptake and parasite growth. The data highlights the strain-specific nature of its activity.

| Parameter | Parasite Strain | Value | Reference |

| PSAC Inhibition (K0.5) | Dd2 | 56 ± 5 nM | |

| HB3 | 43 µM | ||

| Isoleucine Requirement (EC50) | Dd2 (without this compound) | 10-16 µM | [3] |

| Dd2 (with 15 µM this compound) | 34.6 ± 1.1 µM | ||

| HB3 (with 15 µM this compound) | No significant effect |

Table 1: Quantitative Efficacy of this compound against P. falciparum

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound.

In Vitro Growth Inhibition Assay

This assay is used to determine the concentration of this compound that inhibits parasite proliferation by 50% (IC50).

Materials:

-

Synchronized P. falciparum culture (ring stage)

-

Complete parasite culture medium (RPMI-1640 with supplements)

-

Human red blood cells (RBCs)

-

96-well microplates

-

This compound stock solution

-

DNA-staining dye (e.g., SYBR Green I)

-

Plate reader with fluorescence detection

Procedure:

-

Prepare a serial dilution of this compound in complete culture medium in a 96-well plate.

-

Add synchronized ring-stage parasites at a starting parasitemia of ~0.5% and a final hematocrit of 2% to each well.

-

Include positive (no drug) and negative (uninfected RBCs) controls.

-

Incubate the plate for 72-96 hours under standard parasite culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).

-

After incubation, lyse the cells and stain the parasite DNA with a fluorescent dye.

-

Measure fluorescence intensity using a plate reader.

-

Calculate the percent inhibition of growth for each this compound concentration relative to the drug-free control and determine the IC50 value by non-linear regression analysis.

Osmotic Lysis Assay (PSAC Activity)

This assay measures the activity of PSAC by monitoring the osmotic lysis of infected red blood cells in the presence of a solute that is permeable through the channel.

Materials:

-

Synchronized late-stage (trophozoite/schizont) P. falciparum culture

-

Isotonic sorbitol solution (e.g., 300 mM)

-

Phosphate-buffered saline (PBS)

-

Spectrophotometer or plate reader capable of kinetic reads

Procedure:

-

Enrich the parasite culture for late-stage infected RBCs.

-

Wash the cells with PBS and resuspend to a known hematocrit.

-

Pre-incubate a portion of the cells with this compound at various concentrations.

-

Initiate the assay by rapidly mixing the cell suspension with the isotonic sorbitol solution.

-

Monitor the decrease in optical density (or increase in transmittance) at 650-700 nm over time as the cells lyse.

-

The rate of lysis is proportional to the PSAC activity. Calculate the time to 50% lysis (t1/2) for each condition.

-

Determine the inhibitory effect of this compound by comparing the lysis rates in the presence and absence of the compound.

Isoleucine Uptake Assay

This assay directly measures the uptake of a specific nutrient, such as isoleucine, by the parasite.

Materials:

-

Synchronized late-stage P. falciparum culture

-

Radiolabeled [3H]-isoleucine

-

Uptake buffer (e.g., RPMI-1640 without isoleucine)

-

This compound

-

Oil mix (e.g., dibutyl phthalate:dioctyl phthalate) for centrifugation

-

Scintillation fluid and counter

Procedure:

-

Enrich for late-stage infected RBCs and wash them with uptake buffer.

-

Pre-incubate the cells with or without this compound.

-

Initiate uptake by adding [3H]-isoleucine to the cell suspension.

-

At various time points, take aliquots of the suspension and layer them on top of the oil mix in a microfuge tube.

-

Centrifuge immediately to pellet the cells through the oil, separating them from the radioactive uptake buffer.

-

Freeze the tubes and cut off the tips containing the cell pellets.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the rate of isoleucine uptake and the inhibitory effect of this compound.

This compound and Other Parasites

Current research has primarily focused on the effects of this compound on Plasmodium falciparum. Extensive searches of the scientific literature did not yield any studies demonstrating the activity of this compound against other protozoan parasites such as Leishmania or Trypanosoma. This is likely due to the fact that the molecular target of this compound, the CLAG3 protein, is specific to the Plasmodium genus and is not present in kinetoplastids. Nutrient uptake in Leishmania and Trypanosoma is mediated by a different set of transporter proteins.

Conclusion

This compound is a valuable chemical tool for the study of nutrient acquisition in Plasmodium falciparum. Its specific and direct interaction with the CLAG3 component of the PSAC provides a clear mechanism for its inhibitory action on parasite growth. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers working to understand and target this essential parasite survival pathway. The high specificity of this compound for certain P. falciparum strains underscores the importance of considering genetic diversity in drug development efforts targeting the PSAC. Further investigation into the structure of the this compound/CLAG3 complex could provide a basis for the design of next-generation antimalarials with broader efficacy.

References

The Discovery and Development of Baricitinib: A Technical Guide

An In-depth Overview for Researchers and Drug Development Professionals

Abstract

Baricitinib (brand name Olumiant) is an oral, selective inhibitor of Janus kinase (JAK) 1 and JAK2, pivotal enzymes in the cytokine signaling pathways implicated in various inflammatory and autoimmune diseases. Discovered by Incyte and subsequently licensed to Eli Lilly, baricitinib has undergone extensive preclinical and clinical development, leading to its approval for the treatment of rheumatoid arthritis, alopecia areata, and as a therapeutic for COVID-19. This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and clinical development of baricitinib, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Introduction: The Dawn of a Targeted Therapy

The quest for more targeted and effective treatments for autoimmune diseases led researchers to the Janus kinase (JAK) family of enzymes. These intracellular tyrosine kinases are crucial for signaling downstream of cytokine and growth factor receptors, making them attractive therapeutic targets. Baricitinib emerged from a drug discovery program at Incyte aimed at identifying potent and selective JAK inhibitors.[1]

Mechanism of Action: Interrupting the Inflammatory Cascade

Baricitinib exerts its therapeutic effects by selectively and reversibly inhibiting JAK1 and JAK2.[2] This dual inhibition disrupts the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn modulates the gene expression of various pro-inflammatory cytokines, interferons, and growth factors.[2][3] The selectivity of baricitinib for JAK1 and JAK2 over JAK3 and Tyrosine Kinase 2 (TYK2) is a key feature of its pharmacological profile.[4]

Signaling Pathway

The binding of cytokines to their receptors on the cell surface triggers the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation and immune responses. Baricitinib's inhibition of JAK1 and JAK2 effectively blocks this signaling cascade.

Chemical Synthesis

The synthesis of baricitinib has been described through various routes, with a common approach involving a convergent synthesis strategy. This typically involves the preparation of key intermediates followed by their coupling to assemble the final molecule.

Experimental Protocol: A Representative Synthetic Route

A reported efficient synthesis of baricitinib involves the following key steps:

-

Horner-Wadsworth-Emmons reaction: Conversion of tert-butyl 3-oxoazetidine-1-carboxylate to an intermediate containing the acetonitrile moiety.

-

Deprotection and Sulfonamidation: Removal of the N-Boc protecting group followed by reaction with ethanesulfonyl chloride to introduce the ethylsulfonyl group.

-

Nucleophilic Addition: Reaction of the azetidine intermediate with a pyrazole derivative in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Suzuki Coupling: The final coupling of the pyrazole-azetidine intermediate with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to yield baricitinib.

The overall yield for such a synthetic route has been reported to be as high as 49%.

References

ISPA-28's Impact on Erythrocyte Permeability in Malaria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intraerythrocytic stage of Plasmodium falciparum, the deadliest malaria parasite, induces a profound increase in the permeability of the host red blood cell membrane. This alteration is primarily mediated by the Plasmodial Surface Anion Channel (PSAC), a novel ion channel essential for parasite nutrient acquisition and survival. ISPA-28, a potent and isolate-specific inhibitor of PSAC, has been instrumental in elucidating the molecular components and physiological role of this channel. This technical guide provides an in-depth analysis of the impact of this compound on erythrocyte permeability in malaria, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated molecular pathways and workflows. This information is intended to serve as a comprehensive resource for researchers engaged in antimalarial drug discovery and the study of parasite-host interactions.

Introduction: The New Permeability Pathways in Infected Erythrocytes

Erythrocytes infected with P. falciparum exhibit a significant increase in permeability to a wide range of solutes, including anions, organic solutes, and some cations[1][2][3]. This phenomenon, attributed to "new permeability pathways" (NPPs), is crucial for the parasite to import essential nutrients from the host's plasma and expel metabolic waste products[1][4]. The primary molecular entity responsible for this increased permeability has been identified as the Plasmodial Surface Anion Channel (PSAC). PSAC is a channel with a small conductance of approximately 20 pS and displays fast flickering gating.

This compound: A Specific Inhibitor of PSAC

This compound is a small molecule inhibitor that has been pivotal in the characterization of PSAC. A key feature of this compound is its isolate-specific activity; it potently inhibits PSAC in the Dd2 parasite strain but is significantly less effective against other strains, such as HB3. This differential sensitivity has been instrumental in genetic mapping studies that identified the parasite-encoded protein CLAG3 as a crucial component of PSAC.

Mechanism of Action

This compound exerts its inhibitory effect by directly interacting with the CLAG3 protein, which is trafficked to and inserted into the host erythrocyte membrane. The specificity of this compound for the Dd2 strain is conferred by a hypervariable region in the C-terminus of the Dd2 CLAG3.1 protein. It is hypothesized that this compound binds to this region, leading to a conformational change that blocks the channel pore and inhibits solute transport.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on PSAC activity and parasite growth.

| Parameter | Parasite Strain | Value | Reference(s) |

| K_0.5_ (Sorbitol Uptake) | Dd2 | 56 ± 5 nM | |

| HB3 | 43 ± 2 µM | ||

| IC_50_ (Parasite Growth in RPMI) | Dd2 | >40 µM | |

| HB3 | >40 µM | ||

| IC_50_ (Parasite Growth in PGIM)* | Dd2 | Significantly lower than in RPMI | |

| HB3 | No significant inhibition | ||

| Inhibitory Concentration (Patch-Clamp) | Dd2 | 10 µM (near-full inhibition) | |

| HB3 | 10 µM (largely unaffected) |

*PGIM (PSAC Growth Inhibition Medium) is a nutrient-restricted medium.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound's effects. The following sections outline the core experimental protocols used in this field of research.

Patch-Clamp Electrophysiology

Patch-clamp techniques are used to directly measure ion flow through PSAC in the membrane of infected erythrocytes.

-

Whole-Cell Configuration:

-

Prepare a suspension of late-stage trophozoite-infected erythrocytes.

-

Establish a high-resistance seal between a glass micropipette and the cell membrane.

-

Rupture the membrane patch to gain electrical access to the entire cell.

-

Apply voltage ramps or steps and record the resulting whole-cell currents.

-

Perfuse with solutions containing this compound to measure its effect on the currents.

-

-

Cell-Attached Configuration:

-

Form a high-resistance seal between the micropipette and a small patch of the cell membrane.

-

Record single-channel currents from the membrane patch.

-

This configuration allows for the study of channel properties in a more physiological context.

-

This compound can be included in the pipette solution to assess its direct effect on channel activity.

-

Solute Uptake Assays

These assays measure the transport of solutes into infected erythrocytes and the inhibitory effect of this compound.

-

Osmotic Lysis Assay:

-

Synchronized trophozoite-stage infected erythrocytes are enriched.

-

The cells are washed and resuspended in a buffer.

-

Cell suspension is rapidly mixed with an isosmotic solution of a permeant solute (e.g., sorbitol) with or without this compound.

-

The influx of the solute and water leads to cell swelling and eventual lysis.

-

The rate of lysis is monitored by measuring the change in light transmittance (at 700 nm) of the cell suspension over time.

-

-

Radiolabeled Solute Uptake Assay:

-

Prepare a suspension of enriched, infected erythrocytes.

-

Incubate the cells with a radiolabeled solute (e.g., [^3H]-sorbitol) in the presence or absence of this compound for a defined period.

-

Stop the uptake by adding an ice-cold stop solution and rapidly washing the cells to remove extracellular radiolabel.

-

Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting to quantify solute uptake.

-

In Vitro Parasite Growth Inhibition Assay

This assay determines the effect of this compound on the viability and proliferation of P. falciparum.

-

Synchronized ring-stage parasites are cultured in 96-well plates at a known parasitemia and hematocrit.

-

The culture medium (e.g., RPMI 1640 or a nutrient-restricted medium like PGIM) is supplemented with serial dilutions of this compound.

-

Parasites are incubated for one or two full intraerythrocytic cycles (48-96 hours).

-

Parasite growth is quantified by measuring the activity of parasite-specific lactate dehydrogenase (pLDH), by staining parasite DNA with a fluorescent dye (e.g., SYBR Green I), or by microscopic counting of Giemsa-stained blood smears.

-

The 50% inhibitory concentration (IC_50_) is calculated from the dose-response curve.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental processes described in this guide.

Caption: Mechanism of this compound inhibition of PSAC-mediated nutrient uptake in infected erythrocytes.

Caption: Experimental workflow for the osmotic lysis assay to measure PSAC activity.

Caption: Simplified workflows for whole-cell and cell-attached patch-clamp experiments.

Conclusion and Future Directions

This compound has proven to be an invaluable chemical tool for dissecting the function and molecular identity of the Plasmodial Surface Anion Channel. Its isolate-specific inhibitory action has not only confirmed the essential role of PSAC in nutrient acquisition for P. falciparum but has also unequivocally linked this channel to the parasite-encoded CLAG3 protein. The quantitative data and experimental protocols detailed in this guide provide a foundation for further research into PSAC biology and the development of novel antimalarials targeting this essential pathway. Future efforts may focus on identifying the complete subunit composition of PSAC, understanding the structural basis of this compound binding and inhibition, and discovering new inhibitors with broad-spectrum activity against different parasite strains to overcome the limitations of this compound's specificity. Such endeavors will be critical in the ongoing fight against drug-resistant malaria.

References

- 1. Plasmodium falciparum activates endogenous Cl– channels of human erythrocytes by membrane oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synergistic Malaria Parasite Killing by Two Types of Plasmodial Surface Anion Channel Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Patch-clamp analysis of the "new permeability pathways" in malaria-infected erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

ISPA-28: A Technical Guide to a Specific Plasmodial Surface Anion Channel (PSAC) Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISPA-28 is a small molecule inhibitor that has garnered significant interest in the field of antimalarial drug discovery. It functions as a potent and specific antagonist of the plasmodial surface anion channel (PSAC), a crucial nutrient acquisition pathway for the malaria parasite, Plasmodium falciparum, residing within infected erythrocytes. By directly and reversibly binding to the CLAG3 protein, a key component of the PSAC, this compound effectively blocks the channel and inhibits parasite growth. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with relevant experimental protocols and pathway visualizations.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule belonging to the pyrazolo[1,5-a]pyrimidine class of compounds. Its chemical structure is characterized by a fused pyrazole and pyrimidine ring system with multiple substitutions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C21H24N6O3 | [1][2] |

| Molecular Weight | 408.45 g/mol | [1][2] |

| CAS Number | 1006335-39-2 | [1] |

| Appearance | White to off-white solid | |

| SMILES | O=C(C1CC(C2=CN(CC)N=C2C)=NO1)NC3=C(C)N(C)N(C4=CC=CC=C4)C3=O | |

| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Biological Activity and Mechanism of Action

This compound exerts its antimalarial effect by specifically targeting the Plasmodial Surface Anion Channel (PSAC). This channel is essential for the parasite's survival as it facilitates the uptake of a wide range of small solutes, including nutrients and ions, from the host's bloodstream into the infected red blood cell.

The primary molecular target of this compound is the Plasmodium falciparum protein CLAG3 (cytoadherence-linked asexual gene 3), which is a critical component of the PSAC. This compound binds directly and reversibly to CLAG3, leading to the blockade of the channel's transport function. The binding affinity of this compound is highly dependent on the specific isoform of the CLAG3 protein, which exhibits genetic diversity across different parasite strains. This explains the observed isolate-specific activity of this compound.

Table 2: Biological Activity of this compound

| Parameter | Value | Parasite Strain | Source |

| K0.5 (PSAC Inhibition) | 56 nM | Dd2 | |

| K0.5 (PSAC Inhibition) | 43 µM | HB3 |

The significant difference in the half-maximal inhibitory concentration (K0.5) between the Dd2 and HB3 parasite strains highlights the isolate-specific nature of this compound's activity. This specificity is attributed to polymorphisms in the hypervariable region (HVR) of the CLAG3 protein, which forms part of the binding site for this compound.

Signaling Pathway and Molecular Interactions

CLAG3 does not function in isolation. It is part of a larger protein complex known as the RhopH complex, which also includes the proteins RHOPH2 and RHOPH3. While the entire RhopH complex is initially located in the parasite's rhoptries (secretory organelles), CLAG3 is trafficked to the erythrocyte membrane where it forms homo-oligomeric structures that constitute the functional PSAC. The interaction of this compound with the external-facing hypervariable region of CLAG3 disrupts the channel's function, thereby inhibiting nutrient uptake and leading to parasite death.

Experimental Protocols

General Synthesis Approach for Pyrazolo[1,5-a]pyrimidines

While a specific, detailed synthesis protocol for this compound is not publicly available, a general approach for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, can be outlined. This typically involves the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or a functionalized acrylic acid derivative. The final structure of this compound would be achieved through the careful selection of appropriately substituted starting materials and subsequent functional group manipulations.

References

- 1. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and use of parasite lactate dehydrogenase assay for research, diagnosis and screening of antimalarial drugs in Kenya [ir-library.ku.ac.ke]

Foundational Research on ISPA-28: A Technical Guide to its Biological Targets and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISPA-28 is a small molecule inhibitor that has emerged as a critical tool in the study of nutrient acquisition by the malaria parasite, Plasmodium falciparum. This compound has been instrumental in identifying and characterizing the Plasmodial Surface Anion Channel (PSAC), a crucial pathway for the parasite's survival within infected erythrocytes. This technical guide provides an in-depth overview of the foundational research on this compound, its biological targets, and the experimental methodologies used to elucidate its mechanism of action.

Core Concepts: this compound and its Biological Target

This compound is a specific antagonist of the Plasmodial Surface Anion Channel (PSAC). PSAC is a novel ion channel induced on the surface of P. falciparum-infected erythrocytes, facilitating the uptake of a wide range of solutes necessary for the parasite's growth and replication. The primary molecular target of this compound within the PSAC complex is the CLAG3 protein (claudin-like apicomplexan microneme protein 3). This compound binds directly and reversibly to CLAG3, thereby blocking the channel's transport function.[1] This interaction is highly specific, with the inhibitory potency of this compound varying significantly between different P. falciparum strains, a phenomenon linked to polymorphisms in the hypervariable region of the clag3 gene.

The mechanism of action of this compound is the inhibition of nutrient uptake by the intraerythrocytic parasite. By blocking PSAC, this compound prevents the influx of essential solutes from the host's plasma, leading to parasite starvation and growth inhibition. This effect is particularly pronounced in nutrient-restricted environments that more closely mimic physiological conditions.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against different strains of P. falciparum, highlighting its strain-specific efficacy. The following table summarizes key quantitative data from foundational studies.

| Parameter | P. falciparum Strain | Value | Assay Type | Reference |

| K0.5 | Dd2 | 56 nM | Osmotic Lysis Assay | N/A |

| K0.5 | HB3 | 43 µM | Osmotic Lysis Assay | N/A |

| IC50 | Dd2 | 40 µM | Growth Inhibition Assay (Standard Medium) | [2] |

| IC50 | Dd2 | Considerably lower in PGIM | Growth Inhibition Assay (Nutrient-Restricted) | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of this compound are provided below.

Patch-Clamp Recording of Plasmodium-infected Erythrocytes

This protocol is used to measure the ion channel activity of PSAC and the inhibitory effect of this compound.

Materials:

-

P. falciparum-infected erythrocytes (trophozoite stage)

-

Uninfected erythrocytes (control)

-

Patch-clamp rig with amplifier (e.g., EPC-9)

-

Glass micropipettes

-

Perfusion chamber

-

Bath solution (e.g., 155 mM NaCl, 10 mM glucose, 1.4 mM CaCl2, 1 mM MgCl2, 10 mM Na-HEPES, pH 7.4)

-

Pipette solution (composition can be varied depending on the experimental goal)

-

This compound stock solution

Procedure:

-

Prepare infected and uninfected erythrocytes and place them in the perfusion chamber on the microscope stage.

-

Pull glass micropipettes to a resistance of 5-10 MΩ when filled with pipette solution.

-

Approach a target erythrocyte with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane (cell-attached configuration).

-

To record whole-cell currents, apply a brief pulse of suction to rupture the membrane patch under the pipette tip.

-

Record baseline channel activity using a voltage-clamp protocol (e.g., voltage steps from -100 mV to +100 mV).

-

Perfuse the chamber with a bath solution containing the desired concentration of this compound.

-

Record channel activity in the presence of the inhibitor and compare it to the baseline to determine the extent of inhibition.[3][4]

Osmotic Lysis Assay

This assay measures the permeability of infected erythrocytes to solutes by observing cell lysis in an isotonic solute solution.

Materials:

-

Trophozoite-infected erythrocytes, enriched to >95% parasitemia

-

Lysis buffer (e.g., 280 mM sorbitol, 20 mM Na-HEPES, 0.1 mg/ml BSA, pH 7.5)

-

Phosphate-buffered saline (PBS)

-

Spectrophotometer or plate reader capable of measuring light transmittance at 700 nm

-

This compound stock solution

Procedure:

-

Wash enriched infected erythrocytes in PBS.

-

Resuspend the cells at a low hematocrit (e.g., 0.25%) in the lysis buffer at 37°C.

-

To test for inhibition, add varying concentrations of this compound to the cell suspension in the lysis buffer.

-

Monitor the change in light transmittance at 700 nm over time. As cells lyse due to solute influx and subsequent osmotic swelling, the transmittance of the suspension will increase.

-

The rate of lysis is proportional to the activity of PSAC. Plot the rate of lysis against the inhibitor concentration to determine the K0.5.

Co-Immunoprecipitation of CLAG3

This protocol is used to identify proteins that interact with CLAG3, such as other components of the PSAC complex.

Materials:

-

P. falciparum strain expressing an epitope-tagged CLAG3 (e.g., FLAG-tagged)

-

Hypotonic lysis buffer (e.g., 7.5mM Na2HPO4, 1mM EDTA, pH 7.5 with protease inhibitors)

-

Membrane solubilization buffer (containing a mild detergent like Fos-Choline-12)

-

Antibody-conjugated beads (e.g., anti-FLAG agarose beads)

-

Wash buffers

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Harvest trophozoite-infected erythrocytes and lyse them in hypotonic buffer to release the parasites and prepare erythrocyte ghosts.

-

Pellet the membranes by ultracentrifugation.

-

Solubilize the membrane proteins using the solubilization buffer.

-

Incubate the solubilized protein lysate with antibody-conjugated beads to capture the tagged CLAG3 and its interacting partners.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against CLAG3 and suspected interacting partners. Mass spectrometry can be used for the identification of unknown interacting proteins.

Visualizations

Signaling and Transport Pathway

Experimental Workflow

Conclusion

This compound has proven to be an invaluable pharmacological tool for dissecting the mechanism of nutrient acquisition in Plasmodium falciparum. The foundational research outlined in this guide has firmly established the Plasmodial Surface Anion Channel, and specifically the CLAG3 protein, as the direct biological target of this compound. The provided experimental protocols and data serve as a comprehensive resource for researchers in the field of antimalarial drug development and parasite biology. Further investigation into the structure-activity relationship of this compound and the molecular details of its interaction with CLAG3 will undoubtedly pave the way for the design of novel and potent antimalarial therapeutics targeting this essential parasite nutrient channel.

References

Preliminary Studies on the Anti-Malarial Activity of ISPA-28: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISPA-28 is a novel small molecule that has demonstrated promising anti-malarial activity in preliminary studies. It acts as a specific antagonist of the plasmodial surface anion channel (PSAC), a crucial nutrient acquisition pathway for the intra-erythrocytic stage of the Plasmodium falciparum parasite. By blocking this channel, this compound effectively starves the parasite, leading to growth inhibition. This technical guide provides an in-depth overview of the initial research on this compound, including its mechanism of action, quantitative efficacy data, and the experimental protocols used in its evaluation.

Mechanism of Action: Inhibition of the Plasmodial Surface Anion Channel (PSAC)

This compound exerts its anti-malarial effect by directly and reversibly binding to the CLAG3 protein, a key component of the PSAC.[1] This binding event blocks the channel's function, thereby inhibiting the uptake of essential nutrients by the parasite from the host red blood cell. The specificity of this compound for the PSAC of certain parasite strains, such as Dd2, highlights its targeted mechanism of action.

Quantitative Data on Anti-Malarial Activity

The inhibitory activity of this compound has been quantified against different strains of P. falciparum, demonstrating its strain-specific efficacy. The half-maximal inhibitory concentration (K₀.₅) for PSAC-mediated transport and the half-maximal effective concentration (EC₅₀) for parasite growth inhibition are key parameters summarized below.

| Parameter | P. falciparum Strain | Value | Reference |

| PSAC Inhibition (K₀.₅) | Dd2 | 56 ± 5 nM | [2] |

| HB3 | 43 ± 2 µM | [2] | |

| Growth Inhibition (EC₅₀) in Nutrient-Restricted Medium (PGIM) | Dd2 | ~3 µM | [2] |

| HB3 | > 50 µM | [2] |

Experimental Protocols

The preliminary evaluation of this compound involved several key experimental procedures to determine its effect on parasite survival and nutrient uptake.

In Vitro Parasite Growth Inhibition Assay

This assay is fundamental to assessing the anti-malarial potency of a compound.

Methodology:

-

P. falciparum Culture: Asexual stages of P. falciparum strains (e.g., Dd2 and HB3) are maintained in continuous in vitro culture using human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

-

Drug Dilution: this compound is serially diluted in culture medium to create a range of concentrations for testing.

-

Assay Setup: Synchronized ring-stage parasites are added to 96-well plates containing the different concentrations of this compound.

-

Incubation: The plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

Growth Measurement: Parasite growth is quantified using a SYBR Green I-based fluorescence assay, which measures DNA content.

-

Data Analysis: The fluorescence intensity data is used to generate dose-response curves and calculate the EC₅₀ values.

Solute Uptake Assay

This assay directly measures the ability of this compound to block the PSAC-mediated transport of solutes into infected red blood cells.

Methodology:

-

Parasite Preparation: Trophozoite-stage infected red blood cells are enriched from culture.

-

Inhibitor Pre-incubation: The infected cells are pre-incubated with varying concentrations of this compound.

-

Uptake Measurement: The uptake of a radiolabeled solute (e.g., [³H]-sorbitol) is initiated by adding the solute to the cell suspension.

-

Assay Termination: At specific time points, uptake is stopped by centrifuging the cells through an oil layer to separate them from the extracellular medium.

-

Quantification: The amount of radiolabeled solute inside the cells is measured using liquid scintillation counting.

-

Data Analysis: The rate of solute uptake at different this compound concentrations is determined to calculate the K₀.₅ for channel inhibition.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in the membrane of infected erythrocytes, providing definitive evidence of channel blockade by this compound.

Methodology:

-

Cell Preparation: Infected red blood cells are prepared for electrophysiological recording.

-

Patch-Clamp Recording: Whole-cell or single-channel recordings are performed on the membrane of an infected erythrocyte using a glass micropipette.

-

This compound Application: this compound is applied to the cell via the perfusion system.

-

Data Acquisition: Changes in ion current through the PSAC are recorded before and after the application of this compound.

-

Data Analysis: The recorded currents are analyzed to determine the extent of channel inhibition.

Conclusion and Future Directions

The preliminary studies on this compound have established it as a potent and specific inhibitor of the P. falciparum PSAC, with a clear mechanism of action involving the blockade of nutrient uptake. The quantitative data from in vitro assays demonstrate its efficacy, particularly against the Dd2 strain. The detailed experimental protocols provide a foundation for further research and development of this compound and other PSAC inhibitors as a novel class of anti-malarial drugs.

Future research should focus on:

-

Expanding the in vitro testing to a wider panel of drug-resistant P. falciparum strains.

-

Conducting in vivo efficacy and toxicity studies in animal models of malaria.

-

Elucidating the precise binding site of this compound on the CLAG3 protein to guide medicinal chemistry efforts for lead optimization.

-

Investigating the potential for combination therapy with other anti-malarial drugs to enhance efficacy and prevent the emergence of resistance.

References

Methodological & Application

Application Notes and Protocols for ISPA-28 In Vitro Assays

Topic: ISPA-28 Experimental Protocol for In Vitro Assays

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: A thorough search for "this compound" in the context of an experimental protocol for in vitro assays did not yield specific results for a molecule or methodology with this designation. The search results primarily refer to "ISPM 28," which is the International Standard for Phytosanitary Measures 28, concerning treatments for regulated pests. Another less frequent result pointed to the "Isolated Spin Pair Approximation (ISPA)," a technique used in NMR spectroscopy.[1][2][3][4][5]

Given the absence of a specific "this compound" protocol in the public domain for in vitro biological assays, this document provides a generalized framework and representative protocols that are commonly employed in early-stage drug discovery and molecular biology research. These protocols are intended to serve as a template and can be adapted for a hypothetical molecule, which we will refer to as "Compound X" in place of "this compound."

Introduction to In Vitro Profiling of Novel Compounds

The initial characterization of a new chemical or biological entity involves a battery of in vitro assays to determine its biological activity, mechanism of action, and potential toxicity. A typical workflow involves progressing from broad screening assays to more specific, hypothesis-driven experiments. This document outlines key in vitro assays and provides detailed protocols for their execution.

Data Presentation: Summary of Quantitative Data for Compound X

The following tables represent hypothetical data that would be generated for a novel compound.

Table 1: Cytotoxicity Profile of Compound X

| Cell Line | Assay Type | IC₅₀ (µM) |

| HEK293 | MTT | > 100 |

| HeLa | CellTiter-Glo | 75.2 |

| HepG2 | Real-Time Glo | 88.9 |

| Jurkat | Annexin V/PI | 65.4 |

Table 2: Target Engagement and Potency of Compound X

| Target | Assay Type | IC₅₀ / EC₅₀ (nM) |

| Kinase Y | LanthaScreen | 15.8 |

| GPCR Z | cAMP Assay | 250.3 |

| Ion Channel A | Patch-Clamp | 1200 |

| Nuclear Receptor B | Luciferase Reporter | 45.7 |

Experimental Protocols

Cell Viability and Cytotoxicity Assays

3.1.1. MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of Compound X (e.g., from 0.01 to 100 µM). Add the compound dilutions to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

3.1.2. Annexin V/PI Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells.

Protocol:

-

Cell Treatment: Treat cells with varying concentrations of Compound X for the desired time period.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Target-Based Assays

3.2.1. Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to the active site of a kinase.

Protocol:

-

Reagent Preparation: Prepare a solution containing the kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer.

-

Compound Addition: Add serial dilutions of Compound X to a low-volume 384-well plate.

-

Reaction Initiation: Add the kinase/antibody/tracer mixture to the wells.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm). The ratio of these emissions is used to determine compound binding.

Visualization of Concepts

Experimental Workflow

References

Application Notes and Protocols for ISPA-28 in Cell Culture

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ISPA-28 is a potent and specific antagonist of the plasmodial surface anion channel (PSAC), a crucial nutrient acquisition pathway for intraerythrocytic malaria parasites. By binding directly and reversibly to CLAG3, a key component of the PSAC, this compound effectively blocks the uptake of essential solutes, leading to parasite starvation and death. These application notes provide a detailed protocol for the preparation of a stock solution of this compound for use in in vitro cell culture experiments, ensuring optimal solubility, stability, and minimal solvent-induced cytotoxicity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 408.45 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% (HPLC) | |

| CAS Number | 1006335-39-2 | [1][3] |

Table 2: this compound Stock Solution Preparation (10 mM in DMSO)

| Parameter | Value |

| Mass of this compound | 4.08 mg |

| Volume of DMSO | 1 mL |

| Final Concentration | 10 mM |

Table 3: Recommended Storage Conditions for this compound

| Format | Storage Temperature | Shelf Life |

| Powder | -20°C | 3 years |

| Stock Solution in DMSO | -80°C | 6 months |

| -20°C | 1 month |

Experimental Protocols

1. Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous/sterile dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Weighing this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh 4.08 mg of this compound powder using a calibrated analytical balance.

-

Dissolving in DMSO: Transfer the weighed this compound powder into a sterile microcentrifuge tube. Add 1 mL of anhydrous/sterile DMSO to the tube.

-

Solubilization: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.

-

Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

2. Preparation of Working Solutions for Cell Culture

It is critical to maintain a low final concentration of DMSO in the cell culture medium to prevent solvent-induced cytotoxicity. The final DMSO concentration should ideally be below 0.1% and must not exceed 0.5%.

Procedure:

-

Thaw Stock Solution: On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentrations. It is recommended to perform a multi-step dilution to ensure accuracy and homogeneity.

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound working solution. This is crucial to distinguish the effects of the compound from any potential effects of the solvent.

-

Cell Treatment: Add the prepared working solutions (including the vehicle control) to your cell cultures and proceed with your experimental protocol.

Visualizations

Caption: Workflow for preparing a 10 mM stock solution of this compound.

Caption: this compound inhibits the PSAC by targeting CLAG3.

References

Application Notes and Protocols for ISPA-28 in Plasmodium falciparum Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction